6-chloro-3,4-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
Overview
Description
6-chloro-3,4-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the chloro and methyl groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide, respectively.
Attachment of the nitrophenyl group: This step involves the reaction of the chromen-2-one intermediate with a nitrophenyl derivative, often through a nucleophilic substitution reaction.
Final coupling: The final step involves the coupling of the intermediate with an oxoethoxy group, typically using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3,4-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
6-chloro-3,4-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3,4-dimethyl-7-[2-(4-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
- 6-chloro-3,4-dimethyl-7-[2-(3-aminophenyl)-2-oxoethoxy]-2H-chromen-2-one
- 6-chloro-3,4-dimethyl-7-[2-(3-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
Uniqueness
6-chloro-3,4-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties
Properties
IUPAC Name |
6-chloro-3,4-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO6/c1-10-11(2)19(23)27-17-8-18(15(20)7-14(10)17)26-9-16(22)12-4-3-5-13(6-12)21(24)25/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIZQSGWQWSWGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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